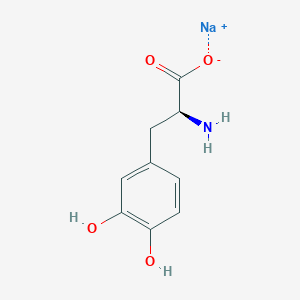

L-DOPA (sodium)

Description

Historical Trajectories of L-DOPA Discovery and Early Academic Inquiry

The journey of L-DOPA from a simple plant isolate to a cornerstone of neuroscience is marked by key discoveries that progressively unveiled its biological importance.

L-DOPA was first isolated from the seedlings of the broad bean, Vicia faba, in 1913 by the Swiss biochemist Marcus Guggenheim. nih.govwikipedia.org For a considerable period following its discovery, L-DOPA was largely considered to be a biologically inactive compound. rasagiline.comnih.gov Early pharmacological studies in the late 1920s and 1930s began to challenge this notion, demonstrating that it could exert significant effects on physiological parameters such as blood pressure and glucose metabolism in animal models. rasagiline.com

| Year | Discovery | Key Scientist(s) | Significance |

| 1911 | Synthesis of the D,L-racemate of DOPA. rasagiline.com | Casimir Funk | First laboratory synthesis of the compound. nih.gov |

| 1913 | Isolation of the L-isomer (L-DOPA) from Vicia faba seedlings. nih.govwikipedia.orgrasagiline.com | Marcus Guggenheim | First identification of the naturally occurring compound. nih.gov |

| 1927-1930 | Early pharmacological studies demonstrating biological effects. rasagiline.com | - | Provided initial evidence that L-DOPA was not biologically inert. rasagiline.com |

A paradigm shift in the understanding of L-DOPA occurred in 1938 with the discovery of the enzyme L-DOPA decarboxylase by Peter Holtz and his colleagues. rasagiline.comresearchgate.net This enzyme was shown to convert L-DOPA into dopamine (B1211576), establishing L-DOPA as the direct precursor to this biologically active amine. rasagiline.comresearchgate.net This finding fundamentally redirected research towards investigating L-DOPA's role in the biosynthesis of catecholamines. rasagiline.com

Subsequent research in the 1950s, notably by Arvid Carlsson, further solidified this precursor role. Carlsson's work demonstrated that dopamine was itself a neurotransmitter concentrated in specific brain regions, particularly the basal ganglia, which are involved in motor control. the1960sproject.com His experiments showed that depleting brain catecholamines induced a state of akinesia (loss of movement) in animals, a condition that could be reversed by the administration of L-DOPA. rasagiline.comnih.govresearchgate.net These findings were crucial in linking dopamine deficiency to motor dysfunction and highlighting L-DOPA's potential to replenish this deficit. the1960sproject.com

Significance of L-DOPA in Neurotransmitter Biosynthesis Research

L-DOPA is not merely a precursor to dopamine; it is a central node in the synthesis of the entire class of catecholamine neurotransmitters, which are fundamental to numerous physiological and cognitive processes.

The biosynthesis of catecholamines is a sequential enzymatic process that begins with the amino acid L-tyrosine. wikipedia.org L-DOPA is the second molecule in this critical pathway.

The process is as follows:

L-DOPA to Dopamine : L-DOPA is then rapidly converted to dopamine through the action of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. wikipedia.orgnih.gov

Dopamine to Norepinephrine (B1679862) : In noradrenergic neurons, dopamine is further hydroxylated by the enzyme dopamine β-hydroxylase to produce norepinephrine (noradrenaline). wikipedia.org

Norepinephrine to Epinephrine (B1671497) : Finally, in specific neurons and the adrenal medulla, norepinephrine is converted to epinephrine (adrenaline) by the enzyme phenylethanolamine N-methyltransferase. wikipedia.org

This pathway underscores L-DOPA's indispensable role; without its formation, the synthesis of dopamine, norepinephrine, and epinephrine would be halted. pathbank.org

| Precursor | Enzyme | Product | Primary Function of Product |

| L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA | Intermediate Compound |

| L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Dopamine | Neurotransmitter (motor control, reward) |

| Dopamine | Dopamine β-hydroxylase (DBH) | Norepinephrine | Neurotransmitter (alertness, arousal) |

| Norepinephrine | Phenylethanolamine N-methyltransferase (PNMT) | Epinephrine | Hormone/Neurotransmitter (fight-or-flight response) |

The extensive investigation of L-DOPA has yielded insights that extend beyond the dopaminergic system, particularly concerning its interactions with other monoaminergic systems, such as the serotonin (B10506) (5-HT) system. A significant finding in this area is the concept of "false neurotransmission." mdpi.com

In conditions of dopamine neuron depletion, exogenously supplied L-DOPA can be taken up by non-dopaminergic neurons that express the AADC enzyme, most notably serotonergic neurons. mdpi.comnih.gov These neurons then convert the L-DOPA into dopamine and subsequently release it, as if it were their native neurotransmitter, serotonin. mdpi.comsemanticscholar.org This phenomenon has profound implications for understanding the effects of L-DOPA, as the release of dopamine by serotonergic neurons is unregulated by the feedback mechanisms that normally control dopaminergic transmission. mdpi.com This line of research has been crucial for investigating the complex neuronal adaptations that occur in response to both neurodegenerative states and therapeutic interventions.

Rationale for Comprehensive Academic Investigation of L-DOPA (Sodium)

The academic focus on L-DOPA is driven by its foundational role in neurobiology and its direct relevance to understanding and modeling neurodegenerative diseases. The discovery of severe dopamine deficiency in the brains of patients with Parkinson's disease provided a clear rationale for investigating L-DOPA as a means of neurotransmitter replacement. rasagiline.comnih.gov This success story spurred a wider interest in neurochemical research for other neurodegenerative conditions. nih.gov

The use of L-DOPA's sodium salt form, L-DOPA (sodium), is common in biochemical and preclinical research. medchemexpress.com The sodium salt form can offer advantages in solubility and stability for creating solutions used in laboratory experiments, such as cell culture studies or administration in animal models. medchemexpress.com Furthermore, the role of sodium ions in neuronal function and dopamine production is an area of research itself, making the sodium salt a relevant compound for studies investigating the interplay between electrolyte balance and catecholamine synthesis. researchgate.net The investigation of L-DOPA and its salt forms continues to be essential for modeling dopamine-deficient states, exploring the mechanisms of neurodegeneration, and studying the complex interactions between different neurotransmitter systems. nih.govmedchemexpress.com

Complexities of L-DOPA's Endogenous and Exogenous Biochemistry

The biochemical journey of L-DOPA is multifaceted, differing significantly between its natural (endogenous) role and its function when introduced into the body as a drug (exogenous).

Endogenous L-DOPA Pathways In its natural biological context, L-DOPA is an intermediate molecule with several important fates. wikipedia.org It is produced from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of catecholamines. wikipedia.orgyoutube.com Following its synthesis, L-DOPA is rapidly converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.orgyoutube.com This dopamine then serves as the precursor for the neurotransmitters norepinephrine (noradrenaline) and epinephrine (adrenaline). wikipedia.org

Beyond the catecholamine pathway, L-DOPA is a precursor to the biological pigment melanin (B1238610). wikipedia.org The enzyme tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone (B1195961), which undergoes further reactions to form melanin oligomers. wikipedia.org In certain plants, L-DOPA is also the central precursor in the biosynthetic pathway for a class of pigments called betalains. wikipedia.org There is also evidence suggesting that L-DOPA itself can function as a neurotransmitter, with the discovery of a specific G protein-coupled receptor, GPR143, for which L-DOPA is an endogenous ligand. frontiersin.orgnih.gov

Exogenous L-DOPA and "False Neurotransmission" When administered exogenously, L-DOPA's primary therapeutic mechanism relies on its ability to cross the blood-brain barrier, which dopamine itself cannot do. nih.govyoutube.comyoutube.com Once in the central nervous system, it is converted to dopamine by AADC, thereby replenishing the depleted dopamine stores. nih.govyoutube.com

However, the biochemistry of exogenous L-DOPA is complicated by its metabolism in non-target cells. A significant area of complexity is the concept of "false neurotransmission". mdpi.comnih.gov In a dopamine-depleted state, exogenously supplied L-DOPA can be taken up by other monoaminergic neurons, such as serotonergic neurons, which also express the AADC enzyme. mdpi.comnih.govresearchgate.net These neurons then convert L-DOPA to dopamine and release it, but in a non-physiological, unregulated manner that is not typical of dopaminergic neurons. mdpi.comresearchgate.net This aberrant release of dopamine by serotonergic terminals is thought to be a major contributor to the motor complications that can arise from long-term L-DOPA therapy. mdpi.comnih.gov

Furthermore, exogenous L-DOPA can be metabolized by other pathways. It can be O-methylated by catechol-O-methyl transferase (COMT) to form 3-O-methyldopa. wikipedia.orgnih.gov Another discovered complexity is the potential for L-DOPA to be mistakenly incorporated into proteins in place of the amino acid L-tyrosine, which could generate protease-resistant proteins and contribute to cellular stress. wikipedia.orgnih.gov

| Feature | Endogenous L-DOPA | Exogenous L-DOPA |

| Primary Source | Synthesized from L-tyrosine via tyrosine hydroxylase. wikipedia.org | Administered as a drug (e.g., Levodopa). nih.gov |

| Primary Function | Precursor for dopamine, norepinephrine, epinephrine, and melanin. wikipedia.org | Crosses the blood-brain barrier to be converted into dopamine. youtube.com |

| Metabolic Control | Tightly regulated as part of the catecholamine synthesis pathway. youtube.com | Subject to widespread metabolism by AADC and COMT in various cells. wikipedia.orgnih.gov |

| Neuronal Handling | Primarily handled by dopaminergic neurons. nih.gov | Handled by dopaminergic, serotonergic, and noradrenergic neurons ("false neurotransmission"). mdpi.comnih.gov |

| Signaling Role | Potential neurotransmitter acting on receptors like GPR143. frontiersin.org | Primarily acts via its conversion to dopamine, which can lead to non-physiological receptor stimulation. mdpi.commedchemexpress.com |

Emerging Areas in L-DOPA-Related Biological Research

Biochemical research on L-DOPA continues to expand beyond its classical role as a dopamine precursor, opening new avenues for understanding its physiological and pathological significance.

One of the most significant emerging areas is the investigation of L-DOPA as a distinct neurotransmitter . mdpi.com Research has identified GPR143 (also known as Ocular Albinism 1, OA1) as a specific receptor for L-DOPA. frontiersin.orgnih.gov This finding suggests that L-DOPA may have its own signaling functions in the brain, independent of its conversion to dopamine. youtube.comfrontiersin.org Elucidating the mechanisms of GPR143-mediated L-DOPA actions and its physiological roles is a key focus of current studies. frontiersin.org

Another critical research area is the deeper exploration of "false neurotransmitter" mechanisms . mdpi.comnih.gov Scientists are investigating the precise molecular and cellular consequences of dopamine being synthesized and released by non-dopaminergic neurons, particularly serotonergic neurons. mdpi.comresearchgate.net Understanding how this ectopic dopamine release alters synaptic plasticity and circuit function is crucial for developing strategies to mitigate the long-term complications of L-DOPA therapy. mdpi.comtandfonline.com

The potential for L-DOPA to be incorporated into cellular proteins is a novel and important field of study. nih.gov Evidence suggests that L-DOPA can compete with tyrosine during protein synthesis, leading to the creation of L-DOPA-containing proteins. wikipedia.orgnih.gov Research is now focused on determining the extent of this incorporation in vivo and its functional consequences, such as oxidative stress and impaired protein function. nih.gov

Beyond neuroscience, L-DOPA's unique chemical properties are being explored in other biological and technological contexts. Its role in the remarkable adhesive properties of proteins secreted by marine mussels is an area of interest for the development of new biomaterials and adhesives . wikipedia.org Additionally, the study of plant-derived L-DOPA , for instance from species like Mucuna pruriens, is gaining traction. researchgate.netmdpi.com This research compares the biochemical profile and effectiveness of natural L-DOPA sources to their synthetic counterparts. researchgate.net

| Emerging Research Area | Key Findings and Focus | Potential Significance |

| L-DOPA as a Neurotransmitter | L-DOPA acts as an endogenous ligand for the GPR143 receptor, suggesting a direct signaling role. frontiersin.orgnih.gov | Uncovering new physiological functions of L-DOPA and potential therapeutic targets beyond dopamine replacement. frontiersin.org |

| "False Neurotransmitter" Mechanisms | Exogenous L-DOPA is converted to dopamine in serotonergic neurons, leading to non-physiological release. mdpi.comnih.gov | Explaining long-term treatment complications and identifying new strategies to prevent them. tandfonline.comtandfonline.com |

| Protein Incorporation | L-DOPA can be incorporated into proteins in place of tyrosine, potentially altering protein structure and function. wikipedia.orgnih.gov | A potential mechanism for cellular toxicity associated with long-term, high-dose L-DOPA administration. nih.gov |

| Biomaterials and Plant Sources | L-DOPA is a key component in marine adhesive proteins and is found in high concentrations in certain plants like Mucuna pruriens. wikipedia.orgresearchgate.net | Inspiration for novel bio-adhesives and exploration of alternative, natural sources of L-DOPA. wikipedia.orgresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10NNaO4 |

|---|---|

Molecular Weight |

219.17 g/mol |

IUPAC Name |

sodium;(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |

InChI |

InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/q;+1/p-1/t6-;/m0./s1 |

InChI Key |

LRRQZAXMUDRSPC-RGMNGODLSA-M |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)[O-])N)O)O.[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])N)O)O.[Na+] |

Origin of Product |

United States |

Biosynthesis and Contemporary Synthetic Methodologies of L Dopa Sodium

Endogenous Biosynthetic Pathways of L-DOPA in Biological Systems

In biological systems, L-DOPA is endogenously synthesized from the amino acid L-tyrosine. wikipedia.orgnih.gov This conversion is a pivotal step in the production of catecholamines, a class of neurotransmitters and hormones. nih.govontosight.ai

Enzymatic Hydroxylation of L-Tyrosine to L-DOPA

The primary and rate-limiting step in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), is the hydroxylation of L-tyrosine to form L-DOPA. wikipedia.orghouptlab.orgwikipedia.org This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH). ontosight.aiontosight.ai The process involves the addition of a hydroxyl group to the aromatic ring of L-tyrosine, a reaction that requires molecular oxygen. ontosight.ai

Tyrosine hydroxylase is a highly specific enzyme that does not typically accept indole (B1671886) derivatives as substrates. wikipedia.org Its activity is subject to complex regulation through several mechanisms to ensure the appropriate levels of catecholamines are maintained. ontosight.ai

Short-term regulation of TH activity is primarily achieved through phosphorylation. The enzyme possesses multiple serine residues (Ser8, Ser19, Ser31, and Ser40) within its regulatory domain that can be phosphorylated by various protein kinases. wikipedia.org For instance, cAMP-dependent protein kinase phosphorylates Ser40, while calcium-calmodulin-dependent protein kinase acts on Ser19 and, to a lesser extent, Ser40. wikipedia.org Phosphorylation at Ser40 is particularly significant as it alleviates feedback inhibition caused by catecholamines like dopamine, epinephrine, and norepinephrine. wikipedia.org These catecholamines can otherwise inhibit TH activity by binding to the enzyme. ontosight.airesearchgate.net Specifically, they trap the active-site iron in the Fe(III) state, rendering the enzyme inactive. wikipedia.org

Long-term regulation of TH activity occurs over days and is managed by protein synthesis. wikipedia.org The expression of the TH gene can be influenced by various transcription factors, allowing for an increase or decrease in enzyme levels in response to sustained changes in catecholamine demand. ontosight.ai

The enzymatic activity of tyrosine hydroxylase is critically dependent on the presence of tetrahydrobiopterin (B1682763) (BH4) as a cofactor. ontosight.aiwikipedia.org BH4, a reduced pteridine (B1203161) derivative, is essential for the function of all aromatic amino acid hydroxylases. wikipedia.orgnih.gov During the hydroxylation of L-tyrosine, one oxygen atom from a diatomic oxygen molecule is incorporated into the tyrosine ring to form L-DOPA, while the other hydroxylates the BH4 cofactor. wikipedia.org

BH4 is synthesized in the body from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions involving GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). wikipedia.orgresearchgate.net The availability of BH4 can directly regulate TH activity; an increase in BH4 levels leads to a corresponding increase in TH activity. ontosight.ai After participating in the hydroxylation reaction, BH4 is oxidized and must be regenerated through a recycling pathway to maintain a sufficient supply for ongoing catecholamine synthesis. nih.gov

| Regulatory Mechanism | Description | Key Molecules Involved |

| Short-Term Regulation | Rapid modulation of existing enzyme activity. | Protein kinases (e.g., PKA, CaMKII), Serine residues (Ser19, Ser40), Catecholamines (dopamine, norepinephrine) |

| Long-Term Regulation | Changes in the amount of enzyme present. | Transcription factors, TH gene |

| Cofactor Availability | Dependence on a non-protein chemical compound. | Tetrahydrobiopterin (BH4) |

| Feedback Inhibition | End-product of the pathway inhibits an earlier step. | Dopamine, Epinephrine, Norepinephrine |

Alternative Biosynthetic Routes and Minor Pathways

While the tyrosine hydroxylase-mediated pathway is the primary route for L-DOPA synthesis in mammals, alternative pathways exist in other biological systems, such as plants and microorganisms. scirp.orgscirp.org

Certain plants are known to produce significant quantities of L-DOPA. The genus Mucuna, particularly Mucuna pruriens (velvet bean), is a notable example, with its seeds containing high concentrations of L-DOPA. scirp.orgoup.comjapsonline.com In these plants, the synthesis of L-DOPA is also believed to occur through the hydroxylation of tyrosine. nih.govnih.gov However, research suggests that the primary enzyme responsible for this conversion in Mucuna pruriens is polyphenol oxidase (PPO), not tyrosine hydroxylase or cytochrome P450 enzymes. nih.gov Enzyme inhibitor studies have demonstrated that inhibiting PPO significantly reduces L-DOPA synthesis, whereas inhibiting TH and CYP has no effect. nih.gov

In other plants, such as the red beet (Beta vulgaris), a cytochrome P450 enzyme, specifically CYP76AD6, has been identified as capable of hydroxylating tyrosine to produce L-DOPA in a single, highly selective step. researchgate.netinnoget.com This enzyme is part of the betalain biosynthetic pathway. researchgate.net

| Plant Species | Primary Enzyme | Key Findings |

| Mucuna pruriens | Polyphenol Oxidase (PPO) | PPO inhibition significantly decreases L-DOPA synthesis. nih.gov |

| Beta vulgaris (Red Beet) | Cytochrome P450 (CYP76AD6) | Catalyzes the conversion of tyrosine to L-DOPA in the betalain pathway. researchgate.netinnoget.com |

Microorganisms offer a versatile platform for the biotechnological production of L-DOPA. researchgate.netsemanticscholar.orgnih.gov Several bacterial species have been identified that can synthesize L-DOPA from various precursors. scirp.orgnih.gov A prominent method involves the use of the enzyme tyrosine phenol-lyase (Tpl), which is found in bacteria such as Erwinia herbicola and Escherichia intermedia. nih.gov

Tpl can catalyze a reverse reaction of α,β-elimination, synthesizing L-DOPA from pyruvate (B1213749), ammonium, and pyrocatechol (B87986). nih.gov This method has been successfully implemented for industrial-scale production. nih.govnih.gov Another approach utilizes the β-replacement reaction activity of Tpl, producing L-DOPA from D,L-serine and pyrocatechol. nih.gov

Furthermore, microorganisms possessing tyrosinase activity can also be used to produce L-DOPA through the oxidation of L-tyrosine. scirp.orgscirp.org This process often involves the use of whole cells in a buffer containing L-tyrosine and L-ascorbic acid to enhance the yield. scirp.orgscirp.org Fungal species like Aspergillus oryzae and yeast such as Yarrowia lipolytica have also been reported to produce L-DOPA. researchgate.net

| Microbial Production Method | Enzyme | Precursors | Example Microorganism |

| Reverse α,β-elimination | Tyrosine Phenol-lyase (Tpl) | Pyruvate, Ammonium, Pyrocatechol | Erwinia herbicola nih.gov |

| β-replacement reaction | Tyrosine Phenol-lyase (Tpl) | D,L-Serine, Pyrocatechol | Escherichia coli, Erwinia herbicola nih.gov |

| Oxidation of L-tyrosine | Tyrosinase | L-tyrosine | Aspergillus oryzae researchgate.net |

Chemical Synthesis Approaches for L-DOPA (Sodium) Production

The production of L-DOPA (Levodopa), a critical precursor to the neurotransmitter dopamine, has been a significant focus of chemical research. Industrial synthesis must yield the specific biologically active L-enantiomer, necessitating highly selective chemical strategies. These methods can be broadly categorized into asymmetric chemical synthesis and biocatalytic approaches.

Asymmetric Synthesis Methodologies

Asymmetric synthesis is designed to produce a specific stereoisomer, which is crucial for pharmaceuticals like L-DOPA where only the L-form is active.

Catalytic Hydrogenation Techniques

A landmark achievement in industrial chemistry is the Monsanto process for L-DOPA, first commercialized in 1974. uclm.es This process was a pioneering application of catalytic asymmetric synthesis. uclm.es The key step involves the asymmetric hydrogenation of an enamide precursor using a chiral transition metal complex. uclm.es

Developed by William S. Knowles, whose work earned a share of the 2001 Nobel Prize in Chemistry, the process utilizes a rhodium-based catalyst with a chiral phosphine (B1218219) ligand. nobelprize.orgnih.govnih.gov Initially, a ligand known as CAMP was used, but efficiency was later improved to 95% with the development of the DiPAMP ligand. nih.gov

The general sequence starts with a vanillin (B372448) derivative, which is converted to an α-acetamido-cinnamic acid derivative. google.com This prochiral olefin is then hydrogenated in the presence of the rhodium-DiPAMP catalyst. uclm.esnobelprize.org The catalyst's chiral environment directs the addition of hydrogen across the double bond, preferentially forming the L-enantiomer of the protected amino acid with high enantiomeric excess (ee). uclm.es A final hydrolysis step removes the protecting groups to yield L-DOPA. uclm.es

The mechanism, elucidated by Halpern, involves the olefin substrate coordinating to the Rh(I) center. uclm.es Hydrogen then adds to the metal, forming a Rh(III) dihydride intermediate. Subsequently, the two hydrogen atoms are transferred to the carbon atoms of the former double bond, establishing the chiral center. uclm.es

| Catalyst System | Precursor | Enantiomeric Excess (ee) | Key Feature |

| Rhodium-DiPAMP | α-acetamido-4-hydroxy-3-methoxy-cinnamic acid | 95% | First industrial-scale asymmetric catalytic hydrogenation process. uclm.esnih.gov |

| Rhodium-CAMP | α-acetamido-cinnamic acid derivative | ~80-88% | Early version of the Monsanto process ligand. nih.gov |

Enantioselective Reaction Pathways

Beyond catalytic hydrogenation, other enantioselective pathways have been explored. One approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, the imidazolidinone derived from (S)-alanine can be alkylated with a protected 3,4-dihydroxybenzyl halide. The bulky chiral auxiliary directs the approach of the electrophile, leading to the desired stereochemistry. Subsequent hydrolysis removes the auxiliary to furnish L-DOPA.

Other strategies have utilized enzymes in combination with chemical steps or employed chiral pool synthesis, starting from readily available chiral molecules like L-tyrosine. ucla.edu For example, L-tyrosine can be converted to selectively protected L-DOPA derivatives through a sequence involving Reimer-Tiemann formylation and a Dakin oxidation. ucla.edu However, many of these chemical routes can be lengthy, require expensive reagents, or result in modest yields, making them less competitive than the highly optimized catalytic hydrogenation or biocatalytic methods. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis of L-DOPA

Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to produce L-DOPA under mild conditions, often outperforming purely chemical syntheses in terms of enantioselectivity and environmental impact. nih.govresearchgate.net

Application of Tyrosine Phenol-Lyase (Tpl)

A highly effective biocatalytic route employs the enzyme Tyrosine Phenol-lyase (TPL, EC 4.1.99.2). nih.govnih.gov This enzyme naturally catalyzes the reversible elimination of phenol (B47542) from L-tyrosine to produce pyruvate and ammonia (B1221849). nih.gov By manipulating the reaction conditions and substrates, the reverse reaction can be exploited for L-DOPA synthesis. nih.gov

In this process, TPL catalyzes the condensation of catechol (pyrocatechol), pyruvate, and ammonia to directly form L-DOPA. nih.govresearchgate.net This method is regarded as one of the most economical routes for L-DOPA production. researchgate.net

Extensive research has focused on screening microorganisms for high TPL activity, with strains like Erwinia herbicola and Escherichia intermedia proving to be potent sources of the enzyme. nih.govnih.gov The industrial process often involves cultivating these bacterial cells to induce high levels of TPL. The harvested cells are then used as a whole-cell biocatalyst in a reactor containing the substrates. nih.gov This approach avoids the costly and time-consuming process of enzyme purification.

| Enzyme Source (Microorganism) | Substrates | Key Advantage |

| Erwinia herbicola | Catechol, Pyruvate, Ammonia | High TPL activity; used in commercial production. nih.govnih.gov |

| Escherichia intermedia | Catechol, Pyruvate, Ammonia | Well-studied for TPL production and reaction optimization. nih.gov |

| Fusobacterium nucleatum | Catechol, Pyruvate, Ammonia | A source of novel TPL with potential for improved catalytic efficiency. researchgate.net |

Immobilized Enzyme Systems for L-DOPA Production

To enhance the stability, reusability, and cost-effectiveness of enzymatic synthesis, enzymes can be immobilized on solid supports. nih.govnih.gov Immobilization prevents the enzyme from being washed away in continuous processes and can improve its tolerance to changes in temperature and pH. mdpi.com

Both tyrosinase and Tyrosine Phenol-lyase have been successfully immobilized for L-DOPA production. nih.govnih.gov Various supports and methods have been investigated:

Tyrosinase Immobilization: Tyrosinase (EC 1.14.18.1) catalyzes the hydroxylation of L-tyrosine to L-DOPA. nih.gov It has been immobilized on supports like chitosan (B1678972) flakes, chitin, and alginate gels. nih.govresearchgate.net One study optimized immobilization on chitosan flakes using glutaraldehyde (B144438) as a crosslinking agent, achieving a high immobilization efficiency. nih.gov Another approach involves creating cross-linked enzyme aggregates (CLEAs), which can offer high catalytic activity. researchgate.net

PHA-Based Immobilization: A novel in-situ immobilization technique uses polyhydroxyalkanoate (PHA) nanogranules. nih.gov The enzyme, such as tyrosinase from Verrucomicrobium spinosum, is expressed as a fusion protein with a PHA synthase. This results in the enzyme being naturally displayed on the surface of self-assembled PHA nanobeads within the cell. mdpi.comnih.gov This system has demonstrated high activity, enhanced stability, and excellent reusability over multiple cycles. nih.gov

These immobilized systems are well-suited for use in batch or packed-bed reactors, facilitating easier product separation and continuous production, thereby representing a significant advancement in the industrial biotechnology of L-DOPA. researchgate.net

Microbial Fermentation Strategies

Microbial fermentation has emerged as a significant biotechnological alternative to conventional chemical synthesis for the production of L-DOPA (levodopa). nih.govproquest.com These strategies leverage the enzymatic machinery of various microorganisms to catalyze the stereospecific conversion of precursor substrates into L-DOPA, often under milder reaction conditions and with potentially higher efficiency and purity. nih.govnih.govscirp.org The primary approaches involve whole-cell biotransformation using microorganisms that naturally possess or are engineered to express specific enzymes, such as tyrosine phenol-lyase (TPL), tyrosinase, and p-hydroxyphenylacetate 3-hydroxylase. nih.govresearchgate.net

Tyrosine Phenol-Lyase (TPL) Dependent Biotransformation

One of the most established and commercially successful microbial methods for L-DOPA synthesis utilizes the enzyme tyrosine phenol-lyase (TPL, EC 4.1.99.2). nih.govjst.go.jp TPL is a multifunctional enzyme capable of catalyzing the synthesis of L-DOPA through a reverse reaction of α,β-elimination. nih.gov In this process, L-DOPA is produced from pyruvate, ammonia, and a phenol derivative, pyrocatechol. nih.govnih.gov

A wide screening of 1,038 microbial strains identified that bacteria from the genera Escherichia, Proteus, and Erwinia exhibit significant TPL activity. nih.gov Notably, Erwinia herbicola (now reclassified as Pantoea agglomerans) was selected as a highly potent strain for industrial application. nih.govnih.gov The Japanese company Ajinomoto Co., Inc. commercialized a process using Erwinia herbicola cells with high TPL activity. nih.govnih.gov In this industrial method, the harvested cells are transferred to a reactor containing pyrocatechol, pyruvate, and ammonia to synthesize L-DOPA. nih.gov

Research has also focused on developing recombinant microorganisms to enhance TPL activity and streamline the production process. A novel TPL from Fusobacterium nucleatum (Fn-TPL) was expressed in Escherichia coli for the efficient biosynthesis of L-DOPA. nih.gov By optimizing the bioprocess conditions, including temperature (15 °C) and pH (8.0), and implementing a fed-batch strategy in a 15-L stirred tank, a final L-DOPA concentration exceeding 120 g/L was achieved with a pyrocatechol conversion rate of over 96%. nih.gov

| Microorganism | Enzyme | Substrates | Key Findings / Yield | Reference |

|---|---|---|---|---|

| Erwinia herbicola | Tyrosine Phenol-Lyase (TPL) | Pyrocatechol, Pyruvate, Ammonia | Selected from 1,038 strains for high TPL activity; used in a commercial process by Ajinomoto Co., Inc. | nih.govnih.gov |

| Recombinant Escherichia coli | Tyrosine Phenol-Lyase (TPL) from Fusobacterium nucleatum | Pyrocatechol, Pyruvate, Ammonium Acetate | Achieved >120 g/L L-DOPA in a 15-L fed-batch reactor. | nih.gov |

| Escherichia intermedia | Tyrosine Phenol-Lyase (TPL) | Pyrocatechol, Pyruvate, Ammonia | One of the first bacteria from which a homogeneous crystalline TPL was obtained. | nih.gov |

Tyrosinase-Dependent Biotransformation

Another significant enzymatic route for L-DOPA production is the hydroxylation of L-tyrosine, catalyzed by the copper-containing monooxygenase enzyme tyrosinase (EC 1.14.18.1). nih.govresearchgate.net This enzyme facilitates the direct ortho-hydroxylation of L-tyrosine to form L-DOPA. nih.gov A variety of microorganisms have been reported to produce tyrosinases suitable for this bioconversion, including fungi like Aspergillus oryzae and Acremonium rutilum, and yeasts such as Yarrowia lipolytica. nih.govnih.govresearchgate.net

A primary challenge in tyrosinase-based systems is the subsequent oxidation of the L-DOPA product into dopaquinone (B1195961), which can then polymerize into melanin (B1238610) pigments. nih.govresearchgate.net To prevent this and maximize the L-DOPA yield, a reducing agent, most commonly L-ascorbic acid, is added to the reaction mixture to reduce dopaquinone back to L-DOPA. scirp.orgresearchgate.net

Recent studies have explored novel strategies to improve this process. For instance, Corynebacterium glutamicum, an industrial workhorse for amino acid production, was engineered to express a tyrosinase from Ralstonia solanacearum. researchgate.netfao.org This study also evaluated thymol (B1683141) as a novel and effective inhibitor of L-DOPA oxidation, achieving a titer of 0.26 g/L during fermentative growth. researchgate.netfao.org In another study using whole-cell biomass of Yarrowia lipolytica, process parameters were optimized using response surface methodology, achieving a cumulative L-DOPA yield of 4.091 g/L after five reaction cycles with cell recycling. nih.gov

| Microorganism | Enzyme | Substrate | Key Findings / Yield | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica-NCIM 3472 | Tyrosinase | L-tyrosine | 4.091 g/L cumulative yield after 5 cycles of cell recycling under optimized conditions (pH 7.31, Temp 42.9 °C). | nih.gov |

| Acremonium rutilum | Tyrosinase | L-tyrosine | Maximum L-DOPA production of 0.89 mg/ml under optimized submerged fermentation conditions. | researchgate.net |

| Recombinant Corynebacterium glutamicum | Tyrosinase from Ralstonia solanacearum | L-tyrosine | 0.26 g/L L-DOPA achieved during fermentative growth using thymol as an oxidation inhibitor. | researchgate.netfao.org |

| Aspergillus oryzae | Tyrosinase | L-tyrosine | Reported bioconversion of 1.686 g/L L-DOPA. | nih.gov |

De Novo Biosynthesis via Metabolic Engineering

Advancements in synthetic biology and metabolic engineering have enabled the development of microbial cell factories for the de novo production of L-DOPA from simple carbon sources like glucose. d-nb.info This approach involves engineering the host's metabolic pathways to enhance the synthesis of the precursor L-tyrosine and then introducing an enzyme to convert L-tyrosine to L-DOPA. d-nb.info

A notable strategy involves using the enzyme 4-hydroxyphenylacetate (B1229458) 3-monooxygenase (HpaBC). In one study, Escherichia coli BL21 (DE3) was extensively engineered to channel the carbon flux towards the shikimate pathway for increased L-tyrosine availability. d-nb.info This was achieved by deleting key genes (tyrR, ptsG, crr, pheA, pykF) and overexpressing others (galP, glk, tktA, ppsA). The activity of the conversion enzyme, HpaB, was then improved through directed evolution. d-nb.info This engineered strain, LP-8, produced 691.24 mg/L of L-DOPA in shake flask experiments and achieved a remarkable 25.53 g/L in a 5-L bioreactor, demonstrating a highly efficient conversion from glucose. d-nb.info This method represents a significant step towards sustainable and high-yield fermentative production of L-DOPA without the need for expensive precursors like L-tyrosine or pyrocatechol. d-nb.info

| Microorganism | Key Enzyme for Conversion | Carbon Source | Genetic Modifications | L-DOPA Titer | Reference |

|---|---|---|---|---|---|

| Engineered Escherichia coli BL21 (DE3) | 4-Hydroxyphenylacetate 3-monooxygenase (HpaBC) | D-glucose | Deletions: tyrR, ptsG, crr, pheA, pykF. Overexpressions: galP, glk, tktA, ppsA. Directed evolution of HpaB. | 25.53 g/L (in 5-L bioreactor) | d-nb.info |

Metabolic Fates and Degradation Pathways of L Dopa Sodium

Peripheral Metabolism of L-DOPA

L-DOPA, a precursor to the neurotransmitter dopamine (B1211576), undergoes extensive metabolism in peripheral tissues before it can reach the brain. wikipedia.orgwikipedia.org This peripheral breakdown is primarily mediated by two key enzymes: Aromatic L-Amino Acid Decarboxylase (AADC) and Catechol-O-Methyltransferase (COMT). diva-portal.orgresearchgate.net The gastrointestinal tract, liver, and kidneys are major sites of this extracerebral metabolism. diva-portal.org It is estimated that without the co-administration of peripheral enzyme inhibitors, less than 1% of an oral dose of L-DOPA reaches the brain unchanged. mdpi.com

AADC, also known as dopa decarboxylase (DDC), is a ubiquitous enzyme responsible for the conversion of L-DOPA to dopamine. wikipedia.orgebmconsult.com This enzyme is found in various peripheral tissues, including the gastrointestinal tract, liver, and kidneys. diva-portal.orgpatsnap.com

The primary reaction catalyzed by AADC in the periphery is the decarboxylation of L-DOPA to form dopamine. wikipedia.orgwikipedia.org This peripherally synthesized dopamine cannot cross the blood-brain barrier and is therefore unable to exert its therapeutic effects in the central nervous system. wikipedia.orgwikipedia.org The extensive peripheral conversion of L-DOPA to dopamine significantly reduces the amount of L-DOPA available to enter the brain. ebmconsult.compatsnap.com

The significant impact of peripheral AADC on L-DOPA bioavailability has been demonstrated in various research models. For instance, in animal models, the co-administration of an AADC inhibitor like carbidopa (B1219) or benserazide (B1668006) markedly increases the plasma levels of L-DOPA. diva-portal.orgkarger.com Studies in rats have shown that benserazide is a more potent inhibitor of peripheral AADC than carbidopa. karger.com In rodent models, even at high doses, benserazide selectively inhibits AADC in extracerebral tissues, allowing for dopamine formation in the brain. karger.com

Research in non-human primate models of Parkinson's disease has further elucidated the role of peripheral AADC. plos.org Following the administration of L-DOPA in MPTP-treated non-human primates, there is very poor conversion to dopamine in the brain, suggesting that AADC in nigrostriatal fibers is the primary site for this conversion. plos.org This highlights the substantial effect of peripheral AADC in depleting the L-DOPA pool available for central nervous system uptake.

Furthermore, studies involving antibiotic-induced gut microbiota depletion in mouse models of Parkinson's disease have shown improved L-DOPA bioavailability. mdpi.com This suggests that gut bacteria, which can also express AADC-like enzymes, contribute to the peripheral metabolism of L-DOPA. biocodexmicrobiotainstitute.comnih.gov

The second major pathway for the peripheral metabolism of L-DOPA involves the enzyme Catechol-O-Methyltransferase (COMT). diva-portal.orgresearchgate.net COMT is widely distributed in tissues such as the liver, kidneys, and gastrointestinal tract. cambridge.orgtandfonline.com When AADC is inhibited, the metabolic pathway of L-DOPA shifts, making COMT the predominant enzyme for its peripheral degradation. nih.govongentyshcp.com

COMT catalyzes the methylation of L-DOPA to form 3-O-Methyldopa (3-OMD). wikipedia.orgwikipedia.org This reaction requires S-adenosyl-L-methionine (SAM) as a methyl group donor. wikipedia.orgebi.ac.uk 3-OMD is a major metabolite of L-DOPA, and its formation significantly reduces the amount of L-DOPA available to cross the blood-brain barrier. researchgate.netontosight.ai Unlike L-DOPA, 3-OMD has a much longer half-life, approximately 15 hours compared to about one hour for L-DOPA, leading to its accumulation in the plasma of individuals undergoing long-term L-DOPA therapy. wikipedia.orgebi.ac.uk

Kinetic studies have been conducted to understand the interaction between COMT and L-DOPA. In vitro studies using human liver cytosol have characterized the O-methylation of L-DOPA. The reaction is dependent on incubation time, protein concentration, and pH. plos.org

Various natural and synthetic compounds have been investigated as inhibitors of COMT. For example, (-)-epigallocatechin-3-gallate (EGCG), a polyphenol found in tea, has been shown to be a potent inhibitor of human liver COMT-mediated O-methylation of L-DOPA in vitro, with an average IC50 of 0.36 µM. plos.org Other natural compounds like myricetin, myricitrin, and dihydromyricetin (B1665482) have also demonstrated competitive inhibition of COMT activity, with Ki values of 0.2 µM, 0.5 µM, and 0.9 µM, respectively. ingentaconnect.com

The development of specific COMT inhibitors has been a key strategy to increase the bioavailability of L-DOPA. These inhibitors act by blocking the peripheral conversion of L-DOPA to 3-OMD, thereby increasing the plasma half-life and the area under the curve (AUC) of L-DOPA. cambridge.org For example, the administration of the COMT inhibitor opicapone (B609759) has been shown to dose-dependently increase L-DOPA bioavailability by up to 95%. tandfonline.comtandfonline.com

Data Tables

Table 1: Inhibition of Human Liver COMT-mediated O-methylation of L-DOPA by Natural Compounds

| Compound | Type | IC50 / Ki (µM) | Reference |

| (-)-Epigallocatechin-3-gallate (EGCG) | Tea Polyphenol | IC50: 0.36 | plos.org |

| Myricetin | Herbal Component | Ki: 0.2 | ingentaconnect.com |

| Myricitrin | Herbal Component | Ki: 0.5 | ingentaconnect.com |

| Dihydromyricetin | Herbal Component | Ki: 0.9 | ingentaconnect.com |

| (+)-Catechin | Dietary Phenolic | - | nih.gov |

| (-)-Epicatechin | Dietary Phenolic | - | nih.gov |

| Quercetin | Flavonoid | - | nih.gov |

Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH) Pathways

The metabolic breakdown of dopamine, the primary active metabolite of L-DOPA, is heavily reliant on the enzymatic activities of Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH). nih.gov These enzymes are pivotal in the degradation cascade of dopamine and other related catecholamine metabolites, ultimately leading to various end products. fitnessgenes.commdpi.com

Monoamine oxidase (MAO) facilitates the oxidative deamination of dopamine, a critical step in its catabolism. nih.govnih.gov This process yields the intermediate compound 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govnih.gov Subsequently, aldehyde dehydrogenase (ALDH) acts on DOPAL, oxidizing it to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govrsc.org

Alternatively, dopamine can be metabolized by another key enzyme, catechol-O-methyltransferase (COMT), which converts it to 3-methoxytyramine (3-MT). fitnessgenes.comresearchgate.net MAO can then metabolize 3-MT, leading to the formation of homovanillic acid (HVA). fitnessgenes.com HVA is also formed when COMT acts on DOPAC. nih.gov HVA is the principal final metabolite of dopamine and is eventually excreted in the urine. fitnessgenes.comhumanmetabolome.com MAO exists in two primary isoforms, MAO-A and MAO-B, both of which are present in the brain and contribute to dopamine degradation. nih.govsigmaaldrich.com

The enzymatic degradation of dopamine by MAO is not without consequences, as it can generate reactive oxygen species (ROS), including hydrogen peroxide. nih.govresearchgate.net This production of ROS can induce oxidative stress, which is a state of imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive intermediates.

DOPAL, the aldehyde intermediate, is itself a reactive and potentially toxic molecule. nih.govrsc.org It can undergo further oxidation to form quinones, which are highly reactive compounds. rsc.orgdiva-portal.org These oxidized metabolites, including dopaquinone (B1195961) formed from L-DOPA, can react with cellular components, contributing to cellular damage. acs.orgresearchgate.net The accumulation of such reactive species is a subject of ongoing research regarding the long-term effects of L-DOPA metabolism. diva-portal.org

Central Nervous System Metabolism of L-DOPA

For L-DOPA to exert its effects, it must first be transported from the bloodstream into the brain, a process mediated by the highly selective blood-brain barrier (BBB).

L-DOPA, being an amino acid, cannot freely diffuse across the BBB. Instead, it relies on specific carrier-mediated transport systems.

The primary transporter responsible for carrying L-DOPA across the BBB is the large neutral amino acid transporter 1 (LAT1), also known as SLC7A5. nih.govnih.govpatsnap.com LAT1 is part of the system L transporters and facilitates the transport of large, neutral amino acids. nih.govuniprot.org This transporter is a heterodimer, composed of a light chain (LAT1) and a heavy chain (4F2hc or CD98), which is crucial for its localization to the plasma membrane. nih.govuniprot.orgnih.gov LAT1 is expressed on both the luminal and abluminal sides of the endothelial cells that form the BBB. solvobiotech.com

The transport of L-DOPA via LAT1 is a competitive process. uniprot.org Other large neutral amino acids, such as those derived from dietary protein, can compete with L-DOPA for binding to the transporter, which can influence the amount of L-DOPA that reaches the central nervous system. nih.gov The transport process is sodium-independent. nih.govuniprot.org

In research settings, several factors have been investigated for their potential to modulate the permeability of the BBB to L-DOPA. Pathological conditions, such as inflammation, have been suggested to alter the function of BBB transporters. nih.gov For instance, studies in rodent models have explored how inflammation might affect LAT1 expression. nih.gov

Chronic L-DOPA administration itself has been a focus of research into BBB changes. Some animal studies have suggested that long-term L-DOPA treatment may be associated with angiogenesis (the formation of new blood vessels) and increased BBB permeability in certain brain regions. nih.govjneurosci.org The upregulation of vascular endothelial growth factor (VEGF) has been implicated in these vascular changes. nih.gov However, studies in human subjects have yielded complex results, and the direct impact of L-DOPA on BBB permeability in patients remains an area of active investigation. nih.govresearchgate.net Research has also explored the potential for other transport systems to play a role in L-DOPA transport or its efflux from the brain. researchgate.net

Intracerebral Conversion to Dopamine

Once L-DOPA crosses the blood-brain barrier, its primary and most crucial metabolic fate is its conversion into dopamine. This process, however, is not restricted to dopaminergic neurons and involves a key enzyme with wide distribution.

The conversion of L-DOPA to dopamine is catalyzed by the enzyme Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC). mdpi.comnih.govfrontiersin.org AADC is not exclusively located in dopaminergic neurons but is found in various brain regions, including the substantia nigra, locus coeruleus, and raphe nuclei. plos.orgmolecularcloud.org Its presence is essential for the synthesis of dopamine from L-DOPA and serotonin (B10506) from 5-hydroxytryptophan (B29612) (5-HTP). mdpi.comnih.gov

The distribution and activity of AADC are heterogeneous throughout the brain. nih.gov RNA expression data reveals that the gene for AADC (DDC) is highly expressed in the substantia nigra compared to other brain regions. medrxiv.org Studies using positron emission tomography (PET) with 6-[18F]fluoro-L-dopa have allowed for in-vivo estimations of AADC activity, demonstrating significant regional variations. researchgate.net The enzyme's activity can be modulated by various neurotransmitter receptors, which has implications for enhancing dopamine formation from exogenous L-DOPA. nih.gov In conditions where dopaminergic neurons are lost, the remaining AADC activity in other cells becomes a critical site for the conversion of administered L-DOPA. nih.gov

Interactive Table: Relative AADC Activity in Human Brain Regions

This table shows the relative activity of the AADC enzyme in different parts of the human brain, as estimated from in vivo studies.

| Brain Region | Relative AADC Activity (Compared to Occipital Cortex) |

| Putamen | High |

| Caudate Nucleus | High |

| Substantia Nigra | High medrxiv.org |

| Ventral Tegmental Area | Moderate-High molecularcloud.org |

| Frontal Cortex | Moderate |

| Cingulate Gyrus | Moderate |

| Thalamus | Low-Moderate |

| Cerebellum | Low |

| Occipital Cortex | Baseline (Low) |

A significant portion of L-DOPA metabolism occurs in non-dopaminergic neurons, particularly serotonergic neurons. frontiersin.org These neurons possess the AADC enzyme and can take up L-DOPA, converting it into dopamine. capes.gov.brnih.govduke.edu This newly synthesized dopamine is then stored in vesicles and released, acting as a "false neurotransmitter" alongside serotonin. frontiersin.orgmdpi.com

This process is especially relevant in conditions with significant dopaminergic denervation, where serotonergic terminals become a primary site for L-DOPA conversion. frontiersin.org However, a key difference is that serotonergic neurons lack the dopamine transporter (DAT) for efficient reuptake and D2-autoreceptors for feedback regulation of dopamine release. frontiersin.orgfrontiersin.org This unregulated release can lead to large fluctuations in extracellular dopamine levels. frontiersin.org Studies using serotonergic cell lines (RN46A-B14) have confirmed that these cells can synthesize dopamine from L-DOPA, and this process can lead to the production of reactive oxygen species (ROS). capes.gov.brnih.govresearchgate.net Beyond serotonergic neurons, other non-aminergic striatal neurons that contain AADC may also contribute to the conversion of L-DOPA to dopamine. nih.gov

Glial Cell Metabolism of L-DOPA and its Products

Glial cells, including astrocytes and microglia, play an active role in the metabolism of L-DOPA and its derivatives, influencing neurotransmission and neuronal health.

Astrocytes can take up both L-DOPA and dopamine. plos.orgmdpi.com They express transporters like the L-type amino acid transporter (LAT) for L-DOPA uptake and, under certain conditions, the dopamine transporter (DAT). plos.org While astrocytes express AADC, their capacity to convert L-DOPA to dopamine appears limited; instead, they can act as a reservoir for L-DOPA, taking it up and releasing it based on extracellular concentrations. plos.orgmdpi.com Astrocytes efficiently metabolize dopamine into its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). mdpi.com

Microglia, the brain's resident immune cells, also interact with the dopamine system. Both astrocytes and microglia express dopamine receptors, and their activation can modulate inflammatory responses. nih.govmdpi.com In response to neuroinflammation, the functions of these glial cells are significantly affected, which in turn can influence dopamine homeostasis and the response to L-DOPA. mdpi.com Glial cells, through the release of signaling molecules, can also regulate dopamine synthesis in neurons. frontiersin.org

The metabolism of L-DOPA and the resulting dopamine can be a source of oxidative stress. frontiersin.org Excess cytosolic dopamine, whether from L-DOPA or other sources, can undergo auto-oxidation, a process that generates reactive oxygen species (ROS) like superoxide (B77818) radicals and hydrogen peroxide. mdpi.comresearchgate.netaginganddisease.org This auto-oxidation also leads to the formation of highly reactive dopamine quinones (DAQs). mdpi.comfrontiersin.orgresearchgate.net

These quinones are electrophilic molecules that can covalently bind to cellular components, such as proteins, forming quinoproteins and impairing their function. capes.gov.brresearchgate.net This process has been demonstrated in cellular models, where incubating serotonergic cells with L-DOPA leads to dopamine production, a subsequent increase in intracellular ROS, and the formation of quinoproteins. capes.gov.brnih.govresearchgate.net Astrocytes possess protective mechanisms against this oxidative stress; for example, exposure to L-DOPA's quinone oxidation products can upregulate the antioxidant enzyme NAD(P)H:quinone oxidoreductase (NQO) in astroglial cells, which helps detoxify quinones. nih.gov

Microbial Metabolism of L-DOPA (Sodium)

The gut microbiota significantly influences L-DOPA metabolism before it can be absorbed and reach the brain. neurosciencenews.combiocodexmicrobiotainstitute.com A major pathway involves the decarboxylation of L-DOPA to dopamine by bacterial enzymes. nih.gov Specifically, a tyrosine decarboxylase produced by Enterococcus faecalis has been identified as a key enzyme in this conversion. neurosciencenews.comparkinson.orggutmicrobiotaforhealth.com This peripherally produced dopamine cannot cross the blood-brain barrier. biocodexmicrobiotainstitute.com

Furthermore, a second metabolic step has been identified where the dopamine generated by E. faecalis is converted to m-tyramine. nih.govparkinson.org This dehydroxylation reaction is carried out by other bacteria, such as Eggerthella lenta. neurosciencenews.combiocodexmicrobiotainstitute.comnih.gov This microbial metabolism can reduce the amount of L-DOPA available for absorption and subsequent delivery to the brain. nih.govmdpi.com Besides decarboxylation, some gut bacteria, including certain Bifidobacterium species, can also deaminate L-DOPA. researchgate.net The composition of an individual's gut microbiota can therefore play a crucial role in the variability of response to L-DOPA. mdpi.com

Interactive Table: Key Microbial Players in L-DOPA Metabolism

This table outlines the primary bacteria and the metabolic reactions they perform on L-DOPA in the gut.

| Microbial Species | Enzyme | Metabolic Reaction | Product |

| Enterococcus faecalis | Tyrosine Decarboxylase (TyrDC) neurosciencenews.comgutmicrobiotaforhealth.com | Decarboxylation of L-DOPA nih.gov | Dopamine nih.gov |

| Eggerthella lenta | Dopamine Dehydroxylase (Dadh) nih.gov | Dehydroxylation of Dopamine biocodexmicrobiotainstitute.com | m-Tyramine biocodexmicrobiotainstitute.comparkinson.org |

| Bifidobacterium spp. | (Not specified) | Deamination of L-DOPA researchgate.net | (Various deaminated products) |

Gut Microbiota Biotransformation of L-DOPA

Emerging evidence highlights the gut microbiota as a key factor in the metabolism of L-DOPA. mdpi.comnih.gov The composition of an individual's gut microbiome can determine the extent of L-DOPA degradation, leading to variability in its therapeutic efficacy. mdpi.combiocodexmicrobiotainstitute.com Studies have shown that the gut microbiota can metabolize L-DOPA into dopamine and subsequently into other compounds, potentially reducing the amount of L-DOPA that reaches the brain. biocodexmicrobiotainstitute.com This peripheral metabolism is a critical consideration in understanding the pharmacokinetics of L-DOPA. frontiersin.org

A key enzyme in the microbial metabolism of L-DOPA is tyrosine decarboxylase (TyrDC). frontiersin.orgnih.gov This pyridoxal (B1214274) phosphate-dependent enzyme, prominently found in bacteria such as Enterococcus faecalis, is responsible for the conversion of L-DOPA to dopamine. nih.govbiocodexmicrobiotainstitute.comnih.gov This decarboxylation process occurs efficiently, even in the presence of competitive substrates like tyrosine. nih.gov The activity of bacterial TyrDC can significantly compromise the systemic bioavailability of L-DOPA. nih.govnih.gov Research has shown that a higher abundance of bacterial tyrosine decarboxylases in the gut is associated with reduced plasma levels of L-DOPA. nih.govbiorxiv.org It is noteworthy that this bacterial conversion of L-DOPA to dopamine is not effectively prevented by inhibitors of the human aromatic amino acid decarboxylase (AADC) enzyme. biocodexmicrobiotainstitute.comfrontiersin.org

Following the conversion of L-DOPA to dopamine by TyrDC, another bacterial enzyme, dopamine dehydroxylase (Dadh), can further metabolize dopamine. This molybdenum-dependent enzyme, identified in Eggerthella lenta, is responsible for the transformation of dopamine into m-tyramine. biocodexmicrobiotainstitute.comnih.gov The Dadh enzyme removes the para-hydroxyl group from dopamine. uniprot.org The presence and activity of this enzyme contribute to an interspecies pathway for L-DOPA metabolism within the gut microbiota. nih.gov Interestingly, not all strains of Eggerthella lenta that are inducible by dopamine can dehydroxylate it; a single-nucleotide polymorphism in the dadh gene determines the enzyme's activity. uniprot.org

Studies using animal models have provided significant insights into the impact of gut microbiota on L-DOPA bioavailability. Antibiotic-mediated depletion of the gut microbiota in mice has been shown to enhance L-DOPA bioavailability and increase striatal dopamine levels. mdpi.comnih.gov Furthermore, fecal microbiota transplantation (FMT) experiments have demonstrated a causal link between the composition of the gut microbiota and L-DOPA metabolism. mdpi.comnih.gov Mice that received microbiota from donors with a lower capacity to metabolize L-DOPA exhibited enhanced bioavailability of the compound. mdpi.comnih.gov These findings in animal models underscore the critical role of the gut microbiota in pre-systemic L-DOPA metabolism and highlight its potential as a target for optimizing L-DOPA therapy. mdpi.combiorxiv.org

Non-Enzymatic Degradation and Chemical Stability of L-DOPA (Sodium)

Beyond enzymatic breakdown, L-DOPA is also susceptible to non-enzymatic degradation, a process influenced by its chemical properties and environmental conditions.

Auto-oxidation and Quinone Formation

L-DOPA can undergo auto-oxidation, a process that can lead to the formation of quinones. nih.govif-pan.krakow.pl This oxidation can be accelerated by factors such as atmospheric oxygen. jst.go.jp The generation of these highly reactive quinones is considered a potential source of toxicity. nih.govresearchgate.net These quinones can covalently bind to biological macromolecules, potentially altering their function. if-pan.krakow.plnih.gov

Influence of pH and Environmental Factors on Stability

The stability of L-DOPA is significantly influenced by pH. It is most stable in acidic conditions, with an optimal pH range for maintaining its integrity between 2.0 and 4.0. mdpi.com In neutral or alkaline environments, L-DOPA is less stable and more prone to oxidation. jst.go.jpresearchgate.net The solubility of L-DOPA is also pH-dependent; it is more soluble in acidic solutions. mdpi.comresearchgate.net Between a pH of 2.3 and 8.11, L-DOPA exists as a zwitterion, which can lead to the formation of aggregated structures and lower solubility. researchgate.netmdpi.com Temperature is another critical factor, with higher temperatures promoting the oxidation of L-DOPA. researchgate.net

Data Tables

Table 1: Key Bacterial Enzymes in L-DOPA Metabolism

| Enzyme | Source Organism | Substrate | Product | Reference |

| Tyrosine Decarboxylase (TyrDC) | Enterococcus faecalis | L-DOPA | Dopamine | nih.govbiocodexmicrobiotainstitute.comnih.gov |

| Dopamine Dehydroxylase (Dadh) | Eggerthella lenta | Dopamine | m-Tyramine | biocodexmicrobiotainstitute.comnih.govuniprot.org |

Table 2: Factors Influencing L-DOPA Stability

| Factor | Effect on Stability | Optimal Condition | Reference |

| pH | Decreased stability in neutral/alkaline pH | Acidic (pH 2.0-4.0) | mdpi.comresearchgate.net |

| Temperature | Increased degradation at higher temperatures | Lower temperatures | researchgate.net |

| Oxygen | Promotes auto-oxidation | Reduced oxygen exposure | jst.go.jp |

Molecular and Cellular Mechanisms of L Dopa Action Preclinical Focus

Direct Molecular Interactions of L-DOPA and its Metabolites

The initial actions of L-DOPA are governed by its interactions with enzymes and its inherent chemical properties, which can lead to cellular effects independent of receptor stimulation.

Substrate-Enzyme Recognition and Kinetics

The primary enzymatic target of L-DOPA is Aromatic L-amino acid decarboxylase (AADC), which converts L-DOPA to dopamine (B1211576). nih.govmdpi.comnih.gov The efficiency of this conversion is a critical determinant of L-DOPA's therapeutic effect.

Enzyme-Substrate Interaction:

The interaction between L-DOPA and AADC has been characterized through kinetic studies. The association rate constant for AADC and L-DOPA is in the order of 10^5 M-1 s-1. acs.org The process involves the formation of a Michaelis complex, followed by a transaldimination reaction to form an external aldimine. acs.orgnih.gov Spectroscopic analysis reveals the formation of two intermediates during the reaction of human DDC (hDDC) with L-DOPA, absorbing at 420 nm and 390 nm, which are attributed to the protonated and unprotonated forms of the external aldimine, respectively. nih.gov

Kinetic Parameters:

The catalytic efficiency of AADC for L-DOPA is a key measure of its enzymatic activity. The following table summarizes the kinetic parameters for the decarboxylation of L-DOPA by AADC.

| Parameter | Value | Reference |

| kcat | 7.6 s⁻¹ | mdpi.com |

| Km | 0.11 mM | mdpi.com |

| kcat/Km | 70.6 mM⁻¹min⁻¹ | mdpi.com |

This interactive table provides key kinetic parameters of AADC with L-DOPA as a substrate.

Receptor-Independent Cellular Effects

Beyond its role as a dopamine precursor, L-DOPA and its metabolites can exert cellular effects that are not mediated by dopamine receptors. A significant aspect of these effects is the generation of oxidative stress.

Oxidative Stress:

The metabolism of L-DOPA can lead to the production of reactive oxygen species (ROS). nih.govresearchgate.net Dopamine synthesized from L-DOPA can undergo auto-oxidation or be metabolized by monoamine oxidase (MAO), processes that generate hydrogen peroxide and highly reactive quinones. researchgate.netmdpi.com These reactive molecules can cause cellular damage. In preclinical studies, direct infusion of L-DOPA into the substantia nigra of rats has been shown to reduce the number of dopaminergic neurons, an effect potentially mediated by oxidative stress. nih.gov Furthermore, L-DOPA treatment in serotonergic cell cultures (RN46A-B14 cells) led to a dose-dependent increase in intracellular ROS and cell death, which was attenuated by an AADC inhibitor. researchgate.net

However, some in vitro studies suggest a neuroprotective role for L-DOPA, possibly by decreasing lipid peroxidation or by inducing low levels of oxidative stress that stimulate endogenous antioxidant mechanisms. nih.gov For instance, in SH-SY5Y neuronal cells exposed to hydrogen peroxide-mediated oxidative stress, L-DOPA treatment led to a decrease in ROS and increased cell survival. nih.gov

Intracellular Signaling Cascades Influenced by L-DOPA

L-DOPA administration triggers a cascade of intracellular signaling events, profoundly impacting neurotransmitter systems and gene regulation within the brain.

Regulation of Neurotransmitter Synthesis and Release in Preclinical Models

L-DOPA significantly alters the synthesis and release of not only dopamine but also other neurotransmitters, particularly serotonin (B10506).

Dopamine Synthesis and Release:

Exogenous L-DOPA is taken up by neurons and efficiently converted to dopamine by AADC, leading to a rapid and substantial increase in cytosolic dopamine levels. nih.gov In preclinical models, this leads to an elevation of extracellular dopamine. nih.gov However, in the dopamine-depleted brain, a significant portion of this conversion and subsequent release occurs in non-dopaminergic neurons that express AADC, most notably serotonergic neurons. frontiersin.orge-jmd.orgmdpi.com This leads to a "false" neurotransmitter release of dopamine from serotonin terminals. frontiersin.org This release is unregulated because serotonergic neurons lack the dopamine transporter and D2 autoreceptors that provide negative feedback control on dopamine release. frontiersin.orglu.se

Effects on the Serotonin System:

The conversion of L-DOPA to dopamine within serotonergic neurons has significant consequences for the serotonin system itself. Chronic L-DOPA treatment in preclinical models has been shown to decrease basal extracellular serotonin levels and its metabolite, 5-HIAA, in various brain regions including the striatum, hippocampus, and prefrontal cortex. nih.gov There is also evidence suggesting that chronic L-DOPA can be detrimental to serotonin neurons, potentially through mechanisms involving oxidative stress. nih.govfrontiersin.org

Modulation of Gene Expression and Protein Synthesis

L-DOPA treatment, especially long-term, induces significant changes in gene expression and protein synthesis, particularly within the basal ganglia. These changes are thought to underlie both the therapeutic effects and the long-term complications of L-DOPA therapy.

Preclinical studies have demonstrated that L-DOPA can modulate the expression of hundreds of genes, many of which are under the control of the activator protein-1 (AP-1) transcription factor and the ERK signaling pathway. royalsocietypublishing.org Furthermore, dopamine has been shown to be critical for the cellular consolidation of hippocampal-dependent memories by inducing protein synthesis in hippocampal neurons. royalsocietypublishing.org

Immediate Early Gene Induction (e.g., c-Fos, ΔFosB)

A prominent effect of L-DOPA is the induction of immediate-early genes (IEGs), which are rapidly transcribed in response to neuronal stimulation. royalsocietypublishing.org

c-Fos:

In rodent models of Parkinson's disease, L-DOPA administration strongly enhances the expression of the IEG c-Fos in the striatum and primary motor cortex. nih.govbiorxiv.org This induction is primarily mediated by the activation of D1 dopamine receptors. nih.gov The expression of c-Fos is often used as a marker of neuronal activation following L-DOPA treatment. nih.gov

ΔFosB:

Chronic L-DOPA treatment leads to the accumulation of a stable isoform of the FosB protein called ΔFosB (delta FosB). en-journal.orgnih.govresearchgate.net This accumulation is particularly prominent in the dopamine-denervated striatum and is correlated with the severity of L-DOPA-induced dyskinesias in animal models. mdpi.comfrontiersin.org ΔFosB is a highly stable protein that can persist for weeks after the cessation of L-DOPA treatment, suggesting it plays a role in the long-lasting molecular and cellular changes induced by the therapy. nih.gov The induction of ΔFosB is also dependent on D1 receptor stimulation. frontiersin.org Overexpression of ΔFosB in the striatum of parkinsonian animal models is sufficient to reproduce the involuntary movements characteristic of L-DOPA-induced dyskinesia. nih.gov

The following table summarizes the key genes whose expression is modulated by L-DOPA in preclinical models.

| Gene | Effect of L-DOPA | Brain Region | Mediating Receptor | Reference |

| c-Fos | Upregulation | Striatum, Primary Motor Cortex | D1 | nih.govbiorxiv.org |

| ΔFosB | Upregulation (chronic treatment) | Striatum | D1 | en-journal.orgnih.govfrontiersin.org |

| Arc | Upregulation | Dorsal Striatum, Primary Motor Cortex | - | royalsocietypublishing.orgnih.govbiorxiv.org |

| Egr1 (Zif268) | Upregulation | Dorsal Striatum | - | royalsocietypublishing.orgbiorxiv.org |

| Junb | Upregulation | Dorsal Striatum | - | biorxiv.org |

This interactive table details the effects of L-DOPA on the expression of various immediate-early genes in different brain regions as observed in preclinical studies.

Long-term Transcriptional and Proteomic Adaptations

Prolonged exposure to L-DOPA in preclinical models induces significant and lasting changes in gene expression and protein synthesis within the brain. These adaptations are believed to underlie both the therapeutic efficacy and the long-term complications associated with the treatment.

In rodent models of Parkinson's disease (PD), long-term L-DOPA administration leads to widespread transcriptional changes. A study involving rats with unilateral 6-hydroxydopamine (6-OHDA) lesions found that two weeks of L-DOPA treatment altered the abundance of 48 gene transcripts in the frontal cortex. researchgate.net Interestingly, these changes were observed bilaterally, affecting both the lesioned and unlesioned hemispheres. researchgate.net The regulated genes were associated with various cellular functions, indicating a broad, non-specific response alongside targeted effects. researchgate.net Many of these transcriptional changes were not limited to neurons but also implicated immune and endothelial cells. researchgate.net

Proteomic analyses in a macaque model of PD have revealed that even the initial dose of L-DOPA can trigger substantial changes. semanticscholar.org These early effects include rapid post-translational modifications and alterations in protein levels that are not significantly modified by subsequent chronic exposure. semanticscholar.org This suggests that the dopamine-depleted striatum is highly sensitive to the first L-DOPA administration, which may initiate irreversible cellular adaptations. semanticscholar.org Studies have identified changes in proteins involved in cellular and synaptic plasticity following a single dose of a dopamine agonist. semanticscholar.org

Further investigations using translational profiling in mouse models have sought to identify specific molecular adaptations in the direct and indirect pathway neurons of the striatum. These studies have highlighted how L-DOPA treatment leads to lasting cellular adaptations through histone modifications, which affect DNA-histone interactions and the binding of transcription factors. nih.gov

Table 1: Selected Genes with Altered Expression Following L-DOPA Treatment in a 6-OHDA Rat Model

| Gene Symbol | Full Gene Name | Regulation |

| Fos | Fos proto-oncogene, AP-1 transcription factor subunit | Upregulated |

| Homer1 | Homer scaffold protein 1 | Upregulated |

| Per2 | Period circadian protein homolog 2 | Upregulated |

| Nr4a1 | Nuclear receptor subfamily 4 group A member 1 | Upregulated |

| Sik1 | Salt-inducible kinase 1 | Upregulated |

| Tiparp | TCDD inducible poly(ADP-ribose) polymerase | Upregulated |

| Tsc22d3 | TSC22 domain family member 3 | Upregulated |

| Nptx2 | Neuronal pentraxin 2 | Downregulated |

| Cplx2 | Complexin 2 | Downregulated |

| Scg2 | Secretogranin II | Downregulated |

| Data sourced from studies on gene expression in the frontal cortex of rats following L-DOPA treatment. researchgate.netnih.gov |

Postsynaptic Receptor Sensitivity Alterations

L-DOPA's mechanism of action is critically dependent on its effects on postsynaptic receptors, primarily through its conversion to dopamine. Chronic treatment leads to significant adaptations in the sensitivity of both dopaminergic and non-dopaminergic receptors.

Dopamine D1 and D2 Receptor Modulation

In the dopamine-depleted brain, dopamine receptors exhibit a state of supersensitivity. L-DOPA treatment acts upon these sensitized receptors, particularly the D1 and D2 receptor subtypes, which are segregated in the striatonigral (direct) and striatopallidal (indirect) pathway neurons, respectively. pnas.org The conversion of L-DOPA to dopamine results in the stimulation of both D1 and D2 receptors. nih.gov This concurrent activation is responsible for the synergistic effect on locomotion, which is more potent than that of selective D2 receptor agonists alone. pnas.org

Preclinical studies in 6-OHDA-lesioned rats demonstrate that L-DOPA stimulates both receptor types in vivo. nih.gov The motor response to L-DOPA can be blocked effectively only by the combined administration of D1 and D2 antagonists, but not by either antagonist alone, indicating that stimulation of each receptor type can independently produce a motor response. nih.gov In animal models of PD, the sensitization of D1 receptor signaling is particularly implicated in the development of L-DOPA-induced dyskinesia (LID). nih.gov Chronic L-DOPA treatment in these models leads to an overactivation of G protein-mediated signaling through dopamine receptors. pnas.org Specifically, D1 receptor-dependent signaling pathways, such as the activation of ERK1/2, are significantly enhanced. nih.gov

Table 2: Modulation of Dopamine Receptors by L-DOPA in Preclinical Models

| Receptor | Pathway Association | Effect of L-DOPA-derived Dopamine | Key Downstream Signaling |

| Dopamine D1 Receptor | Direct (Striatonigral) | Potent activation of sensitized receptors. nih.gov | Stimulation of cAMP/PKA and ERK1/2 pathways. nih.gov |

| Dopamine D2 Receptor | Indirect (Striatopallidal) | Stimulation of hypersensitive presynaptic receptors that control glutamate (B1630785) release. royalsocietypublishing.org | Inhibition of adenylyl cyclase. |

| This table summarizes the general effects of L-DOPA on D1 and D2 receptors as described in preclinical literature. nih.govroyalsocietypublishing.org |

Non-dopaminergic Receptor Involvement (e.g., Serotonin, Glutamate)

The effects of L-DOPA are not confined to the dopamine system. The serotonin and glutamate systems are also significantly involved, particularly after long-term treatment. nih.govmednexus.org In the advanced stages of dopamine depletion, serotonergic neurons play a crucial role in the effects of L-DOPA. nih.gov These neurons can take up L-DOPA and convert it to dopamine via the enzyme aromatic L-amino acid decarboxylase (AADC). nih.govmdpi.com This dopamine is then released as a "false" neurotransmitter from serotonergic terminals. nih.gov However, serotonergic neurons lack the dopamine transporter and D2 autoreceptors that provide negative feedback control on dopamine release. lu.se This leads to an unregulated, non-physiological release of dopamine, which can cause overstimulation of postsynaptic dopamine receptors. mdpi.comlu.se

The glutamate system is also heavily implicated. mednexus.org Increased glutamate transmission from corticostriatal projections may play a key role in the cellular changes following long-term L-DOPA administration. mednexus.orglu.se L-DOPA administration has been shown to reverse the overactivity of glutamatergic pathways and the hypersensitivity of presynaptic D2 dopamine receptors that modulate glutamate release from corticostriatal terminals. royalsocietypublishing.org Furthermore, there is evidence of crosstalk between dopamine D1 receptors and glutamate receptors, particularly NMDA receptors, which is linked to abnormal synaptic plasticity. nih.gov

Mechanisms of Plasticity in Neural Circuits Under L-DOPA Influence (Preclinical)

L-DOPA treatment induces profound neuroplasticity throughout the cortico-basal ganglia circuitry, altering synaptic strength, neuronal firing, and network-level communication. nih.gov

Synaptic Plasticity Alterations (e.g., LTP, LTD) in Animal Models

A key mechanism underlying L-DOPA's long-term effects is its ability to induce aberrant synaptic plasticity in the corticostriatal pathway. physiology.orgphysiology.org In animal models of PD, dopamine depletion leads to an impairment of both long-term potentiation (LTP) and long-term depression (LTD), which are critical forms of synaptic plasticity. frontiersin.org Chronic L-DOPA treatment can restore the ability to induce LTP. frontiersin.org

However, this restoration can become maladaptive. A consistent finding in rodent models is that L-DOPA treatment converts the normal pattern of plasticity at corticostriatal synapses. Specifically, stimulation that would typically induce LTD instead produces a robust and irreversible LTP. nih.govphysiology.orgphysiology.org This aberrant LTP is considered a key cellular correlate of L-DOPA-induced dyskinesia. physiology.orgfrontiersin.org In dyskinetic rats, this abnormal LTP fails to undergo depotentiation, a form of synaptic downscaling that normally keeps synaptic strength in check. royalsocietypublishing.org This failure is associated with abnormally high levels of phosphorylated DARPP-32, an inhibitor of protein phosphatase 1, which is crucial for reversing synaptic potentiation. royalsocietypublishing.org These findings suggest that L-DOPA can lead to abnormal information storage at corticostriatal synapses. royalsocietypublishing.org

Changes in Neuronal Excitability and Network Activity

L-DOPA significantly alters the excitability of individual neurons and the synchronous activity of neural networks. In vitro studies on brain tissue from parkinsonian rodent models show that L-DOPA can restore neuronal activity to levels seen in control tissue. nih.gov In these models, dopamine depletion leads to a dominant state of pathological network activity, which L-DOPA is capable of dissolving. nih.gov